6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine

Androgen Receptor Pharmacology SARM Efficacy Profiling Partial Agonism

ACP-105 (CAS 2097979-10-5) is a non-steroidal, tissue-selective partial androgen receptor agonist developed by ACADIA Pharmaceuticals. With an EC50 of ~1 nM at wild-type AR and potent agonist activity at the T877A mutant (pEC50 9.3), it serves as a critical reference compound for calibrating mutant-specific AR signaling in CRPC research. Its prostate-sparing anabolic profile and characterized CNS penetration (LogP 3.0–3.52) enable muscle/bone-selective AR modulation studies in rodent models. Researchers can pair this reference standard with its major metabolites (M1–M6) for PK/PD correlation and employ co-administration studies with CYP3A4 inhibitors (e.g., ketoconazole) to modulate systemic exposure. Procure with full analytical documentation for bioanalytical method validation and doping control assays.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 2097979-10-5
Cat. No. B1481480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine
CAS2097979-10-5
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC=CC(=N2)CCN
InChIInChI=1S/C10H15N3/c11-7-6-8-2-1-3-10(12-8)13-9-4-5-9/h1-3,9H,4-7,11H2,(H,12,13)
InChIKeyJQXCBENFJJIJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine (CAS 2097979-10-5, ACP-105): Procurement-Relevant Identity and Baseline Characteristics


6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine (CAS 2097979-10-5, also identified as ACP-105) is a synthetic, non-steroidal selective androgen receptor modulator (SARM) [1]. The compound features a 2-aminopyridine core with an N-cyclopropyl substitution and a 6-(2-aminoethyl) side chain (molecular formula C10H15N3, MW 177.25 g/mol) . Originally developed by ACADIA Pharmaceuticals as a partial androgen receptor (AR) agonist with tissue-selective anabolic properties [1], this compound is primarily procured as a research chemical for pharmacological studies on the androgen receptor, doping control analytical reference standard development, and non-clinical investigation of muscle wasting, osteoporosis, and age-related cognitive decline [2].

Why Generic Substitution Fails for 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine (ACP-105)


The SARM pharmacological class exhibits extreme pharmacodynamic and pharmacokinetic heterogeneity: structurally distinct AR ligands produce divergent receptor activation profiles (full agonist vs. partial agonist vs. antagonist at specific AR mutants), non-overlapping tissue selectivity patterns, distinct CYP-mediated metabolic routes, and varying CNS penetration capacities [1][2]. Within the 2-aminopyridine-cyclopropyl chemotype specifically, the position of the aminoethyl substituent on the pyridine ring, the nature of the N-alkyl group, and the presence or absence of the cyclopropyl moiety each profoundly affect both AR binding affinity and functional selectivity [1]. Generic substitution between even closely related SARMs or structural analogs thus introduces unacceptable scientific risk: altered potency at wild-type and mutant AR, unpredictable in vivo anabolic-to-androgenic dissociation, divergent metabolite profiles with implications for bioanalytical method validity, and variable susceptibility to common CYP-mediated drug interactions [2][3].

6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine (ACP-105): Quantitative Comparative Evidence for Informed Procurement Decisions


Partial Agonist Efficacy at Wild-Type AR Relative to Testosterone

In the AR-R-SAT functional assay (NIH3T3 cells expressing wild-type human AR), ACP-105 (compound 1) achieves an EC50 of 1 nM, demonstrating approximately 80–90% of the maximal efficacy (Emax) of the full agonist dihydrotestosterone (DHT), classifying it as a partial AR agonist [1]. This partial agonist profile is the mechanistic basis for tissue-selective anabolic activity: sufficient efficacy in muscle and bone to stimulate protein synthesis and mineralization, but sub-maximal activation in androgenic tissues (prostate, seminal vesicles) [1]. In the in vivo Hershberger assay model, this translates to a significantly lower prostate stimulation index compared to testosterone at doses producing equivalent levator ani muscle hypertrophy, establishing a favorable anabolic-androgenic dissociation critical for muscle/bone-targeted applications [1].

Androgen Receptor Pharmacology SARM Efficacy Profiling Partial Agonism

Retained Potency at the Clinically Relevant AR T877A Mutant

ACP-105 retains potent agonist activity at the AR T877A mutant (pEC50 = 9.3, corresponding to EC50 ≈ 0.5 nM), a mutation commonly arising in prostate cancer under androgen deprivation therapy and associated with resistance to classical antiandrogens such as bicalutamide and enzalutamide [1]. In the same R-SAT assay, the wild-type AR pEC50 for ACP-105 is 9.0 (EC50 ≈ 1 nM) [1]. This mutant retains sensitivity to ACP-105 agonism, whereas structurally distinct SARMs or antiandrogens may exhibit markedly reduced binding or functional antagonism at T877A [1]. Notably, compound 13 from the same chemical series exhibits antagonist rather than agonist activity at T877A, directly demonstrating how minor structural modifications within the 2-aminopyridine chemotype can invert functional activity at clinically relevant AR mutants [1].

Prostate Cancer Research Antiandrogen Resistance AR Mutant Pharmacology

Predicted Blood-Brain Barrier Penetration Enabling CNS Applications

An in silico ADME study integrating seven independent computational models (ADMETlab 3.0, ADMET Predictor 12.0, ACD/Percepta, SwissADME, pkCSM, XenoSite, DruMAP) predicted that ACP-105 penetrates the blood-brain barrier (BBB), supported by its moderate lipophilicity (LogP 3.0–3.52) and low molecular weight (290.79 g/mol for the free base) [1]. This predicted CNS penetration differentiates ACP-105 from many SARMs that are peripherally restricted due to higher molecular weight, greater polarity, or active efflux by P-glycoprotein [1]. In contrast, SARMs such as enobosarm (ostarine, MW 389.4 g/mol, LogP ~3.8) and GSK-2881078 (MW 458.4 g/mol, LogP ~4.6) have physicochemical properties less favorable for passive BBB permeation, potentially limiting their utility in CNS-targeted AR modulation studies [2]. The predicted short plasma half-life (~1.18 h in silico, versus ~5 h in human hepatocytes in vitro) further supports controlled, pulsatile CNS exposure profiles suitable for neuropharmacological investigation [1].

CNS Drug Delivery Neuropharmacology ADME-Tox Profiling

CYP3A4-Dominant Metabolism with Defined Metabolite Profile for Bioanalytical Method Development

ACP-105 is a consistent substrate for CYP3A4 (82–100% prediction across multiple in silico models), with secondary contributions from CYP2C9, CYP2C19, and CYP2D6, generating six predicted primary metabolites (M1–M6) via stable and unstable oxygenation, N-dealkylation, and UGT conjugation pathways [1]. Human in vivo studies have tentatively identified seven urinary metabolites formed by combinations of hydroxylation and glucuronic acid conjugation, while equine studies detected up to 19 phase I and phase II metabolites [2]. This defined, CYP3A4-centric metabolic profile stands in contrast to SARMs with broader CYP isoform liability (e.g., enobosarm: CYP3A4, CYP2B6, CYP2C9, CYP2C19; andarine: CYP3A4, CYP2C9, CYP2D6), where metabolite predictability and analytical method robustness may be compromised in co-exposure or polypharmacy scenarios [3]. The availability of characterized metabolite reference standards (M1–M6) further facilitates the development of validated LC-MS/MS methods for forensic, doping control, and pharmacokinetic applications [2].

Drug Metabolism Doping Control Analysis Bioanalytical Method Validation

Structural Determinants of AR Binding: The Critical Role of the N-Cyclopropyl and 6-Aminoethyl Substituents

The 2-aminopyridine-cyclopropyl chemotype of ACP-105 embodies specific structural features essential for AR binding and functional selectivity. The N-cyclopropyl group on the 2-aminopyridine core provides a constrained, sp³-rich hydrophobic moiety that occupies a defined sub-pocket within the AR ligand-binding domain, contributing to binding affinity without introducing the metabolic liability of larger N-alkyl substituents (e.g., N-isopropyl, N-cyclohexyl) that are susceptible to CYP-mediated N-dealkylation [1]. The 6-(2-aminoethyl) side chain provides a primary amine that participates in hydrogen-bonding interactions with polar residues at the AR binding site entrance, and its position at the 6-position (rather than the 4- or 5-position) is critical: SAR studies within the same chemical series demonstrate that regioisomeric aminoethyl substitution on the pyridine ring results in >10-fold differences in AR binding affinity and can alter functional activity from agonism to antagonism [1]. In contrast, SARMs such as enobosarm (aryl-propionamide scaffold) and andarine (acetanilide scaffold) utilize entirely different chemotypes with distinct AR binding modes, protein interaction fingerprints, and associated off-target profiles, making structure-based substitution across chemotypes pharmacologically invalid [2][3].

Structure-Activity Relationships Medicinal Chemistry Ligand Design

Optimal Research and Industrial Application Scenarios for 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine (ACP-105)


Tissue-Selective Androgen Receptor Pharmacology: Muscle and Bone Anabolism vs. Prostate Sparing

Investigators quantifying the anabolic-androgenic dissociation ratio of SARMs in rodent models (Hershberger assay, ORX rats) should use ACP-105 as a reference partial agonist with documented in vivo efficacy. The compound's EC50 of 1 nM at wild-type AR (R-SAT assay) and ~80–90% Emax relative to DHT provide benchmark partial agonist parameters, while its demonstrated prostate-sparing effect at anabolic doses supports its use as a positive control for muscle/bone-selective AR modulation [1]. Procurement should include analytical reference standards for both the parent compound and its major metabolites (M1–M6) to enable PK/PD correlation.

Prostate Cancer AR Mutant Signaling: T877A Agonist as a Pharmacological Tool

For research on AR mutations in castration-resistant prostate cancer (CRPC), ACP-105 serves as a defined agonist at the T877A mutant (pEC50 = 9.3; EC50 ≈ 0.5 nM), a common mutation that converts classical antiandrogens to agonists [1]. Researchers comparing AR ligand responses across wild-type, T877A, W741C, and F876L mutants can employ ACP-105 as a stable agonist reference to calibrate mutant-specific signaling outputs, particularly in transcriptional activation assays (ARE-luciferase, PSA expression). The compound's retention of agonist activity at T877A, contrasted with compound 13 from the same series (antagonist at T877A), enables paired control experiments within a single chemotype class [1].

CNS Androgen Receptor Modulation: Neuroprotection and Cognitive Function Studies

Based on multi-model in silico ADME predictions of BBB penetration (LogP 3.0–3.52; MW 290.79; consensus across 7 platforms), ACP-105 is suitable for in vivo studies investigating central AR signaling in cognition, neuroprotection, and neuroendocrine regulation [1]. Researchers should consider the compound's short predicted plasma half-life (~1.18 h in silico; ~5 h in human hepatocytes in vitro) when designing dosing regimens for sustained CNS exposure, and should pair ACP-105 administration with brain tissue AR target engagement biomarkers (e.g., BDNF, IGF-1 expression) [1]. Co-administration studies with CYP3A4 inhibitors (e.g., ketoconazole) can be used to modulate exposure and assess PK/PD relationships in the CNS compartment.

Forensic Toxicology and Anti-Doping Analytical Method Development

For WADA-accredited laboratories and forensic toxicology units developing LC-MS/MS or GC-MS/MS methods for SARM detection, ACP-105 procurement should include both the parent compound (CAS 899821-23-9 or 2097979-10-5) and characterized metabolite reference standards. The availability of documented human urinary metabolites (7 tentatively identified, including hydroxylated and glucuronidated species) and equine metabolites (19 identified) provides a comprehensive analytical target panel for method validation [1]. The CYP3A4-dominant metabolism (82–100% prediction) also enables rational design of in vitro metabolite generation protocols using recombinant CYP3A4 supersomes or human liver microsomes with isoform-specific inhibitors, facilitating the production of metabolite reference materials for laboratories with limited access to in vivo-derived specimens [2].

Quote Request

Request a Quote for 6-(2-aminoethyl)-N-cyclopropylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.